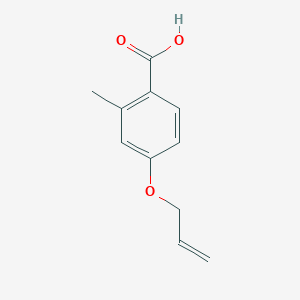

4-Allyloxy-2-methyl-benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1062669-37-7 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-methyl-4-prop-2-enoxybenzoic acid |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h3-5,7H,1,6H2,2H3,(H,12,13) |

InChI Key |

CWLUABOWWJLLNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Allyloxy 2 Methyl Benzoic Acid

Radical Polymerization Potential

The allyl group in 4-Allyloxy-2-methyl-benzoic acid possesses the potential to participate in radical polymerization. However, allyl ethers are known to exhibit complex behavior in such reactions. While they can polymerize, they often act as retarders and chain transfer agents, which can limit the molecular weight of the resulting polymer. researchgate.nettandfonline.com This is due to the stability of the allylic radical formed by hydrogen abstraction from the methylene (B1212753) group, which is less reactive and can terminate polymer chains.

An alternative mechanism to the conventional free-radical addition is a radical-mediated cyclization (RMC). nih.govacs.org This process involves the initial abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of another monomer molecule to form a five-membered ring. acs.org While less common for simple allyl ethers, this pathway can be significant under specific conditions, particularly with multi-allyl ether monomers. acs.org

| Polymerization Characteristic | Observation for Allyl Ethers |

| Polymerization Mechanism | Can undergo radical polymerization, but often with complexities. |

| Side Reactions | Acts as a retarder and chain transfer agent. |

| Alternative Pathway | Radical-mediated cyclization (RMC) is a possibility. nih.govacs.org |

Thiol-Ene Coupling Reactions

The terminal alkene of the allyloxy group readily participates in thiol-ene coupling reactions. This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator, where a thiol (R-SH) adds across the double bond. diva-portal.org The reaction is highly efficient, often leading to high conversion rates and is generally tolerant of various functional groups, making it a robust method for modification. diva-portal.org For this compound, this provides a straightforward route to introduce sulfur-containing functionalities.

| Reaction Feature | Description |

| Mechanism | Free-radical chain addition of a thiol to the alkene. diva-portal.org |

| Initiation | Typically UV light or a chemical radical initiator. |

| Efficiency | High conversion and tolerant of other functional groups. diva-portal.org |

Halogenation Reactions (e.g., Bromination)

The allyloxy group can undergo halogenation at two potential sites: the double bond and the allylic position. While addition of bromine across the double bond is possible, a more selective and common reaction is allylic bromination. chadsprep.commasterorganicchemistry.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator or light. chadsprep.com The reaction proceeds via a free-radical mechanism, selectively replacing a hydrogen atom on the carbon adjacent to the double bond with a bromine atom. This method is preferred as it minimizes the competing electrophilic addition of bromine to the alkene. chadsprep.commasterorganicchemistry.com

| Reagent | Site of Reaction | Product |

| Br₂ | Alkene double bond | Dibromoalkane derivative |

| NBS | Allylic position | Allylic bromide derivative |

Epoxidation and other Oxidation Reactions

The electron-rich double bond of the allyloxy group is susceptible to epoxidation. This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an oxirane ring. youtube.com The reaction is generally stereospecific and proceeds through a concerted mechanism. youtube.com

Additionally, the allylic C-H bonds are prone to oxidation. wikipedia.org Reagents like selenium dioxide can be used to introduce a hydroxyl group at the allylic position, forming an allylic alcohol. wikipedia.org This provides another avenue for functionalization of the molecule.

| Reaction | Reagent | Product |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide (oxirane) at the double bond. youtube.com |

| Allylic Oxidation | Selenium dioxide | Allylic alcohol. wikipedia.org |

Reactivity of the Carboxylic Acid Moiety

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst. This reaction, a classic example of Fischer-Speier esterification, involves the protonation of the carboxyl group to increase its electrophilicity, followed by nucleophilic attack by the alcohol. Catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly employed to facilitate this reversible reaction. dnu.dp.uaresearchgate.net The removal of water, a byproduct, is crucial to drive the equilibrium towards the ester product. google.com

Solvent-free conditions using solid acid catalysts, such as orthophosphoric acid-activated Montmorillonite K10 clay, have also proven effective for the esterification of substituted benzoic acids. ijstr.org These methods offer advantages in terms of simplified workup and reduced environmental impact. Benzoic acids with both electron-donating and electron-withdrawing groups can react smoothly under these conditions to provide high yields of the corresponding esters. ijstr.org A close analog, 4-bromo-2-methylbenzoic acid, is readily converted to its methyl ester by reacting with methanol (B129727) in the presence of sulfuric acid, demonstrating a viable pathway for the title compound. google.com

Table 1: Representative Esterification Reactions

| Reactant | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | This compound methyl ester |

| Benzyl (B1604629) alcohol | Montmorillonite K10 (solid acid) | Solvent-free, reflux | This compound benzyl ester |

| 2-Ethylhexanol | None (autocatalytic at high temp) | Boiling point, water removal | This compound 2-ethylhexyl ester |

Amidation Reactions

The conversion of the carboxylic acid group to an amide can be achieved through various methods. A modern and efficient approach involves the reaction of the carboxylic acid with an isothiocyanate in the presence of a cooperative catalytic system, such as iron(III) oxide (Fe₃O₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO). This method is compatible with a wide range of functional groups, including ethers, and proceeds in good to excellent yields for various aromatic acids. nih.gov The reaction is believed to proceed through the formation of an iron carboxylate intermediate, which then reacts with the isothiocyanate activated by DABCO. nih.gov This process avoids the need for harsh activating reagents and excess base, making it an atom-economical choice. nih.gov

Table 2: Catalytic Amidation Reaction

| Reactant | Catalyst System | Solvent | Conditions | Product |

|---|---|---|---|---|

| Methyl isothiocyanate | Fe₃O₄ / DABCO | Acetonitrile (MeCN) | 85 °C | 4-Allyloxy-N,2-dimethyl-benzamide |

Decarboxylation Pathways

Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). While simple heating does not typically suffice for aromatic carboxylic acids unless strongly electron-withdrawing groups are present, several catalytic methods can achieve this transformation. For instance, a copper-catalyzed aerobic oxidative decarboxylation can convert phenylacetic acids to aromatic carbonyl compounds using molecular oxygen as the oxidant. organic-chemistry.org Another effective method is the silver-catalyzed protodecarboxylation, which uses silver carbonate (Ag₂CO₃) and acetic acid in a solvent like DMSO to replace the carboxyl group with a hydrogen atom under mild conditions. organic-chemistry.org These protocols represent potential pathways for the conversion of this compound to 3-methylallylbenzene.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic attack due to the presence of the electron-donating allyloxy and methyl groups.

Directing Effects of Allyloxy and Methyl Substituents

The outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the ring. wikipedia.org

Allyloxy Group (-OCH₂CH=CH₂): As an ether group, it is a strong activating group and an ortho, para-director. Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance (+M effect), which outweighs its electron-withdrawing inductive effect (-I effect). libretexts.org In this molecule, the allyloxy group at C4 directs incoming electrophiles to the ortho positions, C3 and C5.

Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I effect). libretexts.org The methyl group at C2 directs incoming electrophiles to its ortho position (C3) and its para position (C5).

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its strong electron-withdrawing inductive and resonance effects (-I, -M). Located at C1, it directs incoming electrophiles to C3 and C5.

Crucially, all three substituents direct incoming electrophiles to the same available positions on the ring: C3 and C5. The powerful activating and directing effect of the allyloxy group, being the strongest in this system, reinforces the directing effects of the methyl and carboxyl groups, making positions C3 and C5 highly favored for electrophilic attack.

Investigation of Nitration and Halogenation Patterns

Given the strong, synergistic directing effects toward positions C3 and C5, nitration and halogenation reactions are expected to yield a mixture of 3-substituted and 5-substituted products.

Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), generates the nitronium ion (NO₂⁺) as the electrophile. libretexts.org Halogenation, such as bromination, is commonly achieved using a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃). The substitution will occur preferentially at the C3 and C5 positions.

Table 3: Predicted Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Allyloxy-2-methyl-3-nitro-benzoic acid and 4-Allyloxy-2-methyl-5-nitro-benzoic acid |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-4-allyloxy-2-methyl-benzoic acid and 5-Bromo-4-allyloxy-2-methyl-benzoic acid |

Rearrangement Reactions

Allyl aryl ethers, such as this compound, are known to undergo the Claisen rearrangement, a thermal or acid-catalyzed intramolecular reaction. libretexts.org This process is a libretexts.orglibretexts.org-sigmatropic rearrangement, a type of pericyclic reaction involving a cyclic transition state of six electrons. libretexts.org

Upon heating, the allyl group migrates from the ether oxygen to an ortho position on the benzene ring. libretexts.org For this compound, the two available ortho positions are C3 and C5. The reaction proceeds through a concerted mechanism, forming a non-aromatic cyclohexadienone intermediate. This intermediate then rapidly undergoes a proton shift (tautomerization) to restore the aromaticity of the ring, resulting in the formation of an allyl-substituted phenol. libretexts.orgrsc.org The expected products would be a mixture of 3-allyl-4-hydroxy-2-methyl-benzoic acid and 5-allyl-4-hydroxy-2-methyl-benzoic acid.

Claisen Rearrangement of Allyl Aryl Ethers

The Claisen rearrangement is a powerful, thermally induced carbon-carbon bond-forming reaction. libretexts.orgmasterorganicchemistry.com In its classic form, an allyl phenyl ether rearranges to an ortho-allylphenol upon heating. wikipedia.orglibretexts.org This pericyclic reaction proceeds through a concerted, six-membered cyclic transition state. libretexts.orgwikipedia.orglibretexts.org The reaction is intramolecular and generally exothermic. libretexts.orgmasterorganicchemistry.com

For this compound, the ortho positions (positions 3 and 5 relative to the ether linkage) are occupied by a methyl group and a carboxyl group, respectively. This substitution pattern precludes a direct Claisen rearrangement to the ortho position. nih.govorganic-chemistry.org In such cases of ortho-disubstituted allyl phenyl ethers, the reaction proceeds through a different pathway involving a subsequent Cope rearrangement. nih.govorganic-chemistry.org

The proposed mechanism for the para-Claisen rearrangement of this compound begins with the standard organic-chemistry.orgorganic-chemistry.org-sigmatropic shift of the allyl group to one of the ortho positions, forming a dienone intermediate. Due to the existing substituent at this position, the intermediate cannot tautomerize to a stable phenol. Instead, it undergoes a second organic-chemistry.orgorganic-chemistry.org-sigmatropic reaction, known as a Cope rearrangement, which moves the allyl group to the para position. nih.govorganic-chemistry.org Subsequent tautomerization of the resulting dienone yields the final product, 3-allyl-4-hydroxy-2-methyl-benzoic acid. It is important to note that polar solvents can accelerate the rate of Claisen rearrangements. libretexts.org

Table 1: Predicted Products of the Claisen Rearrangement of this compound and Analogous Compounds

| Starting Material | Predicted/Observed Product(s) | Reaction Conditions | Reference |

| This compound | 3-Allyl-4-hydroxy-2-methyl-benzoic acid | Heating | nih.govorganic-chemistry.org |

| Allyl phenyl ether | o-Allylphenol | Heating to 250 °C | wikipedia.org |

| 2,6-Disubstituted allyl phenyl ether | p-Allyl product | Heating | nih.gov |

| Allyl phenyl ethers with ortho substituents | Para-substituted rearrangement products | Heating | wikipedia.org |

Thermal Rearrangements

In addition to the Claisen rearrangement, this compound can undergo other thermal transformations, most notably decarboxylation. The thermal decomposition of benzoic acid and its derivatives at high temperatures is a well-documented process that results in the loss of carbon dioxide. wikipedia.org

The stability of benzoic acids to thermal decarboxylation is influenced by the nature and position of substituents on the aromatic ring. For instance, the presence of hydroxyl groups, particularly in the ortho and para positions, can significantly lower the temperature required for decarboxylation. researchgate.net While the allyloxy group is not a hydroxyl group, its electron-donating nature, especially after rearrangement to a phenolic hydroxyl group, could influence the ease of decarboxylation.

Heating this compound, especially at temperatures higher than those required for the Claisen rearrangement, would likely lead to the loss of the carboxyl group as carbon dioxide. This would result in the formation of 3-allyl-2-methylphenol from the Claisen rearrangement product, or 4-allyloxy-2-methylbenzene if decarboxylation occurs prior to rearrangement. The decarboxylation of benzoic acid can be facilitated by the presence of copper salts and heating in a high-boiling solvent like quinoline. wikipedia.org

Table 2: Potential Thermal Rearrangement Products of this compound

| Starting Material | Potential Product(s) | Reaction Type | Reference |

| This compound | 3-Allyl-4-hydroxy-2-methyl-benzoic acid | Claisen Rearrangement | nih.govorganic-chemistry.org |

| This compound | 4-Allyloxy-2-methylbenzene + CO₂ | Decarboxylation | wikipedia.org |

| 3-Allyl-4-hydroxy-2-methyl-benzoic acid | 3-Allyl-2-methylphenol + CO₂ | Decarboxylation | researchgate.net |

Spectroscopic Elucidation of Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

The ¹H NMR spectrum of 4-Allyloxy-2-methyl-benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, the protons of the allyloxy group, and the acidic proton of the carboxylic acid. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.

The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its deshielded nature. The aromatic region will show signals for the three protons on the benzene (B151609) ring. The proton at the 6-position, being ortho to the electron-donating methyl group and meta to the electron-withdrawing carboxyl group, would likely appear as a doublet. The protons at the 3 and 5-positions would also present as doublets or a multiplet, with their exact shifts determined by the combined electronic effects of the substituents.

The protons of the allyl group will give rise to a characteristic pattern. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) are expected to appear as a doublet. The terminal vinyl protons (=CH₂) will likely be observed as two distinct multiplets (a doublet of doublets for each), and the internal vinyl proton (-CH=) will appear as a multiplet, typically a doublet of triplets. The methyl group protons on the aromatic ring will be visible as a sharp singlet in the upfield region, typically around 2.2-2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic H-6 | ~7.8 | Doublet | 1H |

| Aromatic H-3, H-5 | ~6.7 - 6.9 | Multiplet | 2H |

| Allyl -OCH₂- | ~4.6 | Doublet | 2H |

| Allyl -CH= | ~6.0 | Multiplet | 1H |

| Allyl =CH₂ | ~5.3 - 5.5 | Multiplet | 2H |

This is a predictive table based on analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 170 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the oxygen of the allyloxy group (C-4) will be significantly downfield compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The carbon bearing the methyl group (C-2) and the carboxyl group (C-1) will also have characteristic shifts. The carbons of the allyl group will appear in the typical range for sp² and sp³ hybridized carbons, with the -O-CH₂- carbon around 68-70 ppm and the vinyl carbons between 115 and 135 ppm. The methyl carbon will be observed at a higher field, typically around 20 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (-COOH) | ~172 |

| Aromatic C-4 (ipso-allyloxy) | ~160 |

| Aromatic C-2 (ipso-methyl) | ~140 |

| Aromatic C-1 (ipso-carboxyl) | ~125 |

| Aromatic C-6 | ~132 |

| Aromatic C-3, C-5 | ~114-116 |

| Allyl -CH= | ~133 |

| Allyl =CH₂ | ~118 |

| Allyl -OCH₂- | ~69 |

This is a predictive table based on analogous compounds.

To unambiguously assign the proton and carbon signals and to study the through-space proximity of protons, advanced 2D NMR techniques would be invaluable. Correlation Spectroscopy (COSY) would reveal the coupling between adjacent protons, for instance, within the allyl group and between neighboring aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the substitution pattern on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the conformational preferences of the molecule. For example, NOE correlations between the methyl protons and the H-3 proton, or between the allyloxy protons and the H-5 proton, would help to establish the preferred orientation of the substituents relative to the benzene ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give a strong, sharp peak around 1700-1680 cm⁻¹.

The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The allyl group will show a characteristic C=C stretching vibration around 1645 cm⁻¹ and C-H stretching for the sp² carbons around 3080 cm⁻¹. The C-O-C stretching of the ether linkage will be observed in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C-H Stretch (Aromatic & Vinyl) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1700 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C=C Stretch (Allyl) | ~1645 | Medium |

| C-O Stretch (Ether) | 1200-1260 | Strong |

This is a predictive table based on analogous compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₁H₁₂O₃), the molecular weight is 192.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192.

The fragmentation pattern would likely involve the loss of various functional groups. A common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH, 17 Da) to give an [M-17]⁺ peak, or the loss of a carboxyl group (-COOH, 45 Da) to give an [M-45]⁺ peak. The allyl group can also undergo fragmentation. Loss of the entire allyl group (C₃H₅, 41 Da) would result in a significant peak at [M-41]⁺. Further fragmentation of the resulting ions would lead to a complex but interpretable spectrum that could be used to piece together the molecular structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 175 | [M - OH]⁺ |

| 151 | [M - C₃H₅]⁺ (Loss of allyl group) |

This is a predictive table based on analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Typically, substituted benzoic acids exhibit two main absorption bands: a strong primary band (E-band) around 200-230 nm and a weaker secondary band (B-band) around 270-290 nm. These bands arise from π → π* transitions within the benzene ring. The presence of the auxochromic allyloxy group and the methyl group will likely cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted benzoic acid. The exact position and intensity of these bands would provide information about the extent of conjugation and the electronic effects of the substituents on the aromatic system.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (E-band) | ~230-240 |

This is a predictive table based on analogous compounds.

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in computational chemistry for predicting the electronic properties of molecules.

Prediction of Electronic Structure and Reactivity Descriptors

A theoretical study using DFT would be necessary to determine the electronic structure of this compound. This would involve calculating key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Other reactivity descriptors, including ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index, could also be derived from these calculations.

Table 1: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | Data not available | Indicates the ability to donate an electron |

| LUMO Energy | Data not available | Indicates the ability to accept an electron |

| HOMO-LUMO Gap | Data not available | Relates to chemical stability and reactivity |

| Ionization Potential | Data not available | Energy required to remove an electron |

| Electron Affinity | Data not available | Energy released when an electron is added |

| Electronegativity | Data not available | Tendency to attract electrons |

| Chemical Hardness | Data not available | Resistance to change in electron distribution |

| Global Electrophilicity | Data not available | Propensity to accept electrons |

Note: The data in this table is hypothetical and serves as an illustration of what a DFT study would provide. No experimental or calculated values for this compound were found in the public domain.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface, it is possible to identify the transition states and intermediates of a reaction, thereby elucidating the reaction pathway and its energetic barriers. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations. No such modeling studies for this specific compound were identified.

Conformational Analysis and Energy Landscapes

The presence of the flexible allyloxy group suggests that this compound can exist in multiple conformations. Conformational analysis, typically performed using computational methods, would identify the stable conformers and the energy barriers between them. This would provide insight into the molecule's flexibility and the relative populations of different conformations at a given temperature. Such an analysis is essential for understanding its three-dimensional structure and how it might interact with other molecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time.

Investigation of Dynamic Behavior and Intermolecular Interactions

MD simulations could reveal the dynamic behavior of this compound in various environments, such as in solution or in a biological system. These simulations would provide detailed information about its translational and rotational motion, as well as its intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) with surrounding molecules. This is particularly relevant for understanding its solubility and transport properties.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound, computational SAR studies could predict its potential biological targets and optimize its structure to enhance a desired activity. This often involves creating a quantitative model (QSAR) based on a set of known active and inactive molecules.

Table 2: Hypothetical SAR Data for this compound Derivatives

| Derivative | Modification | Predicted Activity |

| Compound A | Change in substituent at position 2 | Data not available |

| Compound B | Modification of the allyloxy group | Data not available |

| Compound C | Introduction of a new functional group | Data not available |

Note: This table illustrates the type of data that would be generated from a computational SAR study. No such data for this compound was found.

Computational Chemistry and Molecular Modeling of 4 Allyloxy 2 Methyl Benzoic Acid

Ligand Design and Optimization Principles

Ligand design and optimization are critical processes in drug discovery and materials science, aiming to develop molecules with high affinity and specificity for a biological target or with desired physicochemical properties. For this compound, these principles are applied to modify its structure to enhance its potential efficacy as a therapeutic agent or to fine-tune its properties for specific applications. Computational methods are instrumental in predicting how structural changes will affect the molecule's behavior, thus prioritizing synthetic efforts and reducing experimental costs.

The process of ligand-based drug design often begins with a known active molecule, or "hit," and aims to improve its properties through iterative modifications. Key molecular descriptors, such as electronic properties, hydrophobicity, and steric factors, are systematically varied to understand their impact on the molecule's activity. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling are employed to build mathematical models that correlate these molecular descriptors with biological activity.

For instance, the allyloxy group at the 4-position of the benzoic acid core offers several avenues for modification. The double bond in the allyl group can be functionalized, or the entire group can be replaced with other substituents to alter the molecule's polarity, flexibility, and hydrogen bonding capacity. Similarly, the methyl group at the 2-position influences the orientation of the carboxylic acid group and can be substituted to modulate steric interactions and electronic properties.

Molecular docking simulations are a cornerstone of structure-based ligand design. In this approach, the three-dimensional structure of a target protein is used to predict the preferred binding orientation and affinity of a ligand. For this compound, if a biological target is identified, docking studies can reveal key interactions between the ligand and the active site of the protein. This information is invaluable for designing modifications that enhance these interactions, leading to improved potency. For example, the carboxylic acid group might form a crucial hydrogen bond with an amino acid residue in the target's active site, and the allyloxy group might occupy a hydrophobic pocket.

The optimization process also involves a careful consideration of the molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Computational models can predict these properties based on the molecular structure, helping to identify potential liabilities early in the design process. For example, the lipophilicity of this compound, which can be calculated computationally, is a key determinant of its absorption and distribution characteristics.

| Property | Value | Significance in Ligand Design |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | Provides the elemental composition. |

| Molecular Weight | 192.21 g/mol | Influences ADMET properties; generally, lower molecular weight is preferred for better absorption. |

| XLogP3 | 2.9 | A measure of lipophilicity, affecting solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Predicts transport properties such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | The carboxylic acid group can donate a hydrogen bond, crucial for target interaction. |

| Hydrogen Bond Acceptors | 3 | The ether oxygen and the two oxygens of the carboxylic acid can accept hydrogen bonds. |

| Rotatable Bonds | 4 | Indicates molecular flexibility, which can influence binding affinity and entropy. |

While specific, in-depth research exclusively focused on the computational ligand design of this compound is not extensively published, the principles can be illustrated through the analysis of its structural features and by drawing parallels with studies on similar benzoic acid derivatives.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide detailed insights into the electronic structure of this compound. These calculations can determine the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and interaction with other molecules. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the electron density distribution and helps identify regions prone to electrophilic or nucleophilic attack, as well as sites for potential hydrogen bonding.

For example, the MEP of this compound would likely show a region of negative potential around the carboxylic acid and ether oxygen atoms, indicating their ability to act as hydrogen bond acceptors. The hydrogen of the carboxylic acid would exhibit a positive potential, highlighting its role as a hydrogen bond donor.

In a hypothetical ligand optimization scenario targeting a specific enzyme, researchers might start by docking this compound into the enzyme's active site. If the allyloxy group is found to be in a position where a larger, more hydrophobic group could make more favorable contacts, derivatives with, for instance, a benzyloxy or a longer alkyl chain could be designed and evaluated in silico before being synthesized. Conversely, if the binding pocket is constrained, smaller substituents would be explored.

The following table presents hypothetical binding energies for a series of designed analogs of this compound, illustrating the optimization process. These values are for illustrative purposes to demonstrate the type of data generated in a computational ligand design study.

| Compound | Modification from Parent Molecule | Predicted Binding Energy (kcal/mol) | Rationale for Modification |

|---|---|---|---|

| This compound | - | -7.2 | Baseline affinity of the initial hit compound. |

| Analog 1 | Allyl group replaced with a propyl group | -7.5 | To explore the effect of removing the double bond on hydrophobic interactions. |

| Analog 2 | Allyl group replaced with a benzyl (B1604629) group | -8.1 | To introduce aromatic stacking interactions with the target protein. |

| Analog 3 | Methyl group replaced with a chloro group | -7.0 | To investigate the influence of an electron-withdrawing group on electronic interactions. |

| Analog 4 | Carboxylic acid group esterified | -5.5 | To assess the importance of the acidic proton for hydrogen bonding. |

This systematic, computationally-driven approach allows for the rational design and optimization of ligands, accelerating the discovery of new molecules with tailored properties for a wide range of applications.

Advanced Synthetic and Material Science Applications of 4 Allyloxy 2 Methyl Benzoic Acid and Its Derivatives

Polymer Chemistry and Material Science

The presence of the allyloxy group provides a reactive handle for polymerization and crosslinking, while the carboxylic acid offers a site for condensation reactions, making 4-Allyloxy-2-methyl-benzoic acid a molecule of significant interest in material science.

Monomer for Polymer Synthesis (e.g., Polyesters, Macromonomers)

This compound is a promising candidate for use as a functional monomer in the synthesis of advanced polymers. The molecule possesses two key functional groups that can participate in different types of polymerization reactions.

The carboxylic acid group allows the molecule to act as a monomer in the synthesis of polyesters through condensation polymerization with diols or polyols. This reaction would incorporate the 2-methyl-benzoic acid moiety into the polymer backbone.

Simultaneously, the allyloxy group can undergo radical polymerization. ontosight.ai This unsaturated moiety can react with other vinyl monomers or participate in addition polymerization, allowing for the creation of polymers with pendant reactive groups. This dual reactivity means it can be used to synthesize:

Functional Polyesters: Where the allyl group remains as a pendant side chain, available for subsequent modification or crosslinking.

Macromonomers: The compound can be incorporated into a smaller polymer chain which itself can then be polymerized through the allyl group to form a larger, grafted copolymer structure.

The synthesis of polymers from related hydroxybenzoic acids is a well-established field, often involving the reaction of the hydroxyl group to form a polymer chain. ontosight.ai For instance, 4-hydroxybenzoic acid can be polymerized with epichlorohydrin (B41342) to create functional polymers. ontosight.ai The synthesis of 4-(allyloxy)benzoic acid from 4-hydroxybenzoic acid demonstrates the straightforward introduction of the polymerizable allyl group, a key step that enables its use in polymer chemistry. rsc.org

Crosslinking Agent Development

The trifunctional nature of this compound makes it a potential candidate for the development of specialized crosslinking agents. A crosslinking agent is a molecule that can form chemical bonds between polymer chains, creating a three-dimensional network structure that enhances the mechanical and thermal properties of the material.

The allyl group can be polymerized into a polymer backbone, while the carboxylic acid group can be activated and reacted with functional groups (like hydroxyl or amine groups) on other polymer chains. This would create covalent links, or crosslinks, between the chains. This approach is valuable for producing thermosetting resins, hydrogels, and other high-performance materials where a robust network structure is desired.

Photoinitiator Synthesis

While not a photoinitiator itself, this compound serves as a potential scaffold for the synthesis of novel photoinitiators. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. researchgate.net Many photoinitiators are based on aromatic ketone structures, such as benzophenone (B1666685) derivatives. researchgate.net

The 2-methyl-benzoic acid core of the molecule can be chemically modified through reactions like a Friedel-Crafts acylation to introduce a ketone moiety, a key functional group for many Type I (cleavable) or Type II (hydrogen-abstracting) photoinitiators. researchgate.netncert.nic.in The presence of the allyloxy group could lead to the creation of a polymerizable photoinitiator, which can be covalently bonded into the polymer network, reducing migration and improving the safety and stability of the final cured material.

Precursors for Specialized Organic Molecules

Beyond polymer science, the distinct functional groups of this compound make it a valuable intermediate in the synthesis of more complex, often biologically relevant, organic molecules.

Intermediate in Multi-step Organic Syntheses

Benzoic acid derivatives are fundamental building blocks in organic synthesis. ncert.nic.in Compounds with a similar substitution pattern, such as 4-acetyl-2-methylbenzoic acid, are recognized as important intermediates for laboratory research and the chemical production of pharmaceuticals and other fine chemicals. chemicalbook.com The synthesis of these intermediates often involves multiple steps where each part of the molecule is carefully constructed. google.com

This compound is a versatile intermediate because its functional groups can be selectively transformed:

The carboxylic acid can be converted into esters, amides, or acid chlorides, which are precursors to a wide array of other functional groups. googleapis.com

The allyl group can undergo various reactions, such as oxidation, reduction, or addition reactions across the double bond. For example, ortho-allylation of benzoic acids is a known transformation to introduce allyl groups onto the benzene (B151609) ring. nih.gov

The aromatic ring can be subjected to electrophilic substitution reactions, further modifying the molecular scaffold.

A documented synthesis of 4-nitrophenyl 4-(allyloxy) benzoate (B1203000) from 4-(allyloxy) benzoic acid illustrates a typical multi-step sequence where the carboxylic acid is first activated and then esterified, showcasing the utility of such compounds as synthetic intermediates. rsc.org

Synthesis of Biologically Relevant Scaffolds and Analogs

The benzoic acid framework is a common feature in many biologically active compounds. Derivatives of benzoic acid have been investigated for a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Furthermore, the 2-methyl-4-acetylbenzoic acid intermediate is specifically noted for its role in the synthesis of modern, broad-spectrum insecticides. google.com

Therefore, this compound is a valuable precursor for creating novel analogs of biologically active molecules. By modifying its functional groups, chemists can systematically alter the structure to explore structure-activity relationships and develop new therapeutic agents or agrochemicals. The synthesis of an isoxazoline (B3343090) compound, a type of pesticide, from an aromatic ketone intermediate demonstrates the pathway from a substituted benzoic acid derivative to a complex, biologically active scaffold. googleapis.com

Future Research Directions

Exploration of Novel Catalytic Transformations

The presence of both an allyl group and a carboxylic acid on the aromatic ring makes 4-Allyloxy-2-methyl-benzoic acid a prime candidate for a variety of catalytic transformations. The allyl group, with its reactive double bond, is particularly amenable to a range of reactions.

Future research could focus on leveraging the allyl group for transition metal-catalyzed cross-coupling reactions. The development of catalytic methods for the direct C-H allylation of aromatic compounds is an emerging field, and this compound could serve as a valuable building block in this context. acs.org The allyl moiety can undergo a number of transformations including, but not limited to, epoxidation, dihydroxylation, and thiol-ene click reactions, which are often used for post-synthesis modification of polymers. nih.gov

Furthermore, the carboxylic acid group can act as a directing group in ortho-C-H functionalization reactions. nih.gov This could enable the regioselective introduction of various functional groups at the positions adjacent to the carboxylate, leading to highly substituted and complex benzoic acid derivatives. The interplay between the directing ability of the carboxylate and the reactivity of the allyl group could lead to novel intramolecular cyclization reactions, yielding complex heterocyclic scaffolds.

A summary of potential catalytic transformations is presented in the table below:

| Reaction Type | Functional Group | Potential Outcome |

| Thiol-Ene Reaction | Allyl Group | Functionalized thioethers |

| Epoxidation | Allyl Group | Glycidyl ethers |

| Dihydroxylation | Allyl Group | Diols |

| Cross-Coupling | Allyl Group | Substituted styrenes |

| Ortho-C-H Functionalization | Carboxylic Acid | Regioselective substitution |

| Intramolecular Cyclization | Both | Complex heterocycles |

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess stereogenic centers. Future research should aim to develop asymmetric synthetic routes to access chiral derivatives of this compound with high enantioselectivity.

One promising approach is the use of chiral auxiliaries temporarily attached to the carboxylic acid group. These auxiliaries can direct the stereochemical outcome of reactions at other positions on the molecule, after which the auxiliary can be cleaved to yield the enantiomerically enriched product. numberanalytics.com For instance, asymmetric alkylation of the aromatic ring or stereoselective transformations of the allyl group could be achieved using this strategy.

Catalytic asymmetric synthesis represents another key research direction. numberanalytics.com Chiral catalysts could be employed to effect enantioselective transformations of the allyl group, such as asymmetric epoxidation or dihydroxylation. Additionally, the development of catalytic methods for the asymmetric synthesis of related propionic acid derivatives suggests that similar strategies could be applied to create chiral analogues of this compound. nih.gov

Integration into Advanced Functional Materials

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional materials. The allyl group can participate in polymerization reactions, while the carboxylic acid can be used to tune the properties of the resulting polymer or to anchor the molecule to surfaces.

Polymers containing allyl functional groups have been investigated for a range of applications due to their unique physical and electrical properties. nih.gov The incorporation of this compound into polymers could lead to materials with tailored properties, such as enhanced thermal stability, specific optical properties, or the ability to be post-functionalized through the carboxylic acid group. nih.govnih.gov

Furthermore, functionalized benzoic acids are known to be useful in the creation of metal-organic frameworks (MOFs) and other supramolecular assemblies. The carboxylic acid can coordinate to metal ions, while the allyloxy group can serve as a reactive handle for post-synthetic modification of the framework. This could lead to the development of novel functional materials with applications in gas storage, catalysis, and sensing. The interaction of benzoic acid derivatives with functionalized carbon nanotubes has also been explored, suggesting potential applications in nanotechnology. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-Allyloxy-2-methyl-benzoic acid in laboratory settings?

The synthesis typically involves allylation of 2-methylbenzoic acid derivatives using allyl bromide or similar reagents under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization may include controlled temperatures (60–80°C) and inert atmospheres to prevent oxidation. Purification is achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and allyl group incorporation.

- HPLC or GC-MS to assess purity (>95% threshold for research-grade material).

- FT-IR to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid).

- Melting point analysis to compare with literature values for identity confirmation .

Q. What are the solubility properties of this compound in common solvents?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol or acetone. Aqueous solubility is pH-dependent due to the carboxylic acid moiety, with improved solubility in alkaline conditions (pH >8) via deprotonation .

Q. How should researchers handle stability considerations during storage and reactions?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation. Avoid prolonged exposure to strong acids/bases, as the allyl ether linkage may undergo cleavage under acidic conditions, while the carboxylic acid group is susceptible to esterification in alcohols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield during allylation of 2-methylbenzoic acid derivatives?

Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve allyl bromide reactivity.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like polymerization.

- Stoichiometry : A 1.2:1 molar ratio of allylating agent to substrate ensures complete conversion .

Q. What strategies address discrepancies in reported biological activity data for this compound derivatives?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell line viability, enzyme inhibition assays) and include positive controls (e.g., aspirin for anti-inflammatory studies).

- Compound stability : Pre-test degradation under assay conditions (e.g., pH, temperature) via HPLC.

- Structural confirmation : Re-characterize derivatives post-assay to rule out decomposition .

Q. How can regioselective functionalization of this compound be achieved for targeted modifications?

- Protecting groups : Temporarily block the carboxylic acid with methyl esters to direct reactions to the allyl or methyl groups.

- Directed ortho-metalation : Use lithium bases to activate specific positions for electrophilic substitution.

- Cross-coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

Q. What computational methods support mechanistic studies of this compound reactivity?

- Density Functional Theory (DFT) : Model transition states for allylation or hydrolysis pathways.

- Molecular docking : Predict interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory activity).

- QSAR modeling : Correlate substituent effects with bioactivity data to guide derivative design .

Q. How should researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Intermediate analysis : Use TLC or LC-MS to identify bottlenecks (e.g., incomplete allylation).

- Side-product characterization : Isolate byproducts via preparative HPLC for structural elucidation.

- Catalyst screening : Test alternative catalysts (e.g., Pd/C for hydrogenation steps) to improve efficiency .

Q. What are the design principles for enhancing the bioactivity of this compound derivatives?

- Bioisosteric replacement : Substitute the allyl group with propargyl or cyclopropyl moieties to modulate lipophilicity.

- Hybrid molecules : Conjugate with known pharmacophores (e.g., NSAID motifs) via ester or amide linkages.

- Metabolic stability : Introduce fluorine atoms or methyl groups to block oxidative degradation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.